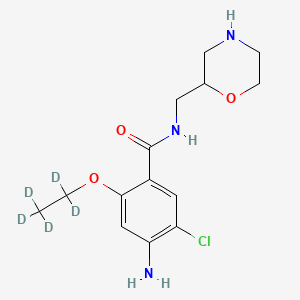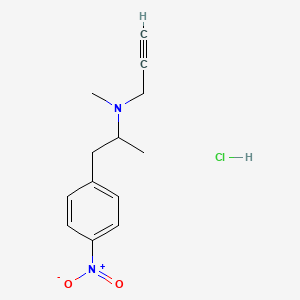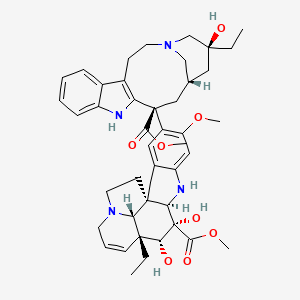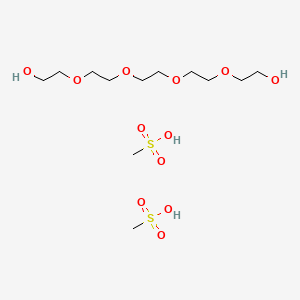
4-Octylphenol-d4
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Octylphenol-d4 is a stable isotope . It is not considered a hazardous compound . It is a degradation product of non-ionic surfactants alkylphenol polyethoxylates and is used as a raw material for various industrial applications .
Molecular Structure Analysis
The molecular formula of 4-Octylphenol-d4 is C14H18D4O . The molecular weight is 210.35 g/mol . The structure is available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis
While specific chemical reactions involving 4-Octylphenol-d4 are not detailed in the search results, it’s known that alkylphenols are degradation products of alkylphenol polyethoxylates .Mécanisme D'action
Orientations Futures
The global 4-Octylphenol market is expected to grow at a healthy CAGR of 4.84% during the forecast period 2022-2030 . The demand for 4-Octylphenol as a raw material for the manufacturing of phenolic resins to produce rubbers, paints, etc., is dominating the global market and is forecasted to maintain its dominance over the next ten years .
Propriétés
Numéro CAS |
1246815-03-1 |
|---|---|
Nom du produit |
4-Octylphenol-d4 |
Formule moléculaire |
C14H22O |
Poids moléculaire |
210.353 |
Nom IUPAC |
2,3,5,6-tetradeuterio-4-octylphenol |
InChI |
InChI=1S/C14H22O/c1-2-3-4-5-6-7-8-13-9-11-14(15)12-10-13/h9-12,15H,2-8H2,1H3/i9D,10D,11D,12D |
Clé InChI |
NTDQQZYCCIDJRK-IRYCTXJYSA-N |
SMILES |
CCCCCCCCC1=CC=C(C=C1)O |
Synonymes |
p-(n-Octyl)phenol-d4; p-Octylphenol-d4; OP-d4; |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








